tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate
Overview
Description
“tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate” is a chemical compound with the molecular formula C11H13ClN2O3 . It has a molecular weight of 256.69 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring are a tert-butyl carbamate group and a formyl group .Physical And Chemical Properties Analysis
This compound has several notable physicochemical properties. It has a high gastrointestinal absorption and is BBB permeant . It is also an inhibitor of CYP1A2 and CYP2C19 . Its water solubility is calculated to be 0.212 mg/ml .Scientific Research Applications
Preparation and Reaction Studies
Research has investigated the preparation and reaction properties of compounds similar to tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate. For instance, the study by Padwa et al. (2003) explored the preparation and Diels‐Alder reaction of related compounds, shedding light on the behavior of such carbamates in organic synthesis (Padwa, Brodney, & Lynch, 2003).
Synthesis and Manufacturing Processes
Significant work has been done in developing practical and scalable synthesis methods for tert-Butyl carbamates. Li et al. (2012) described an efficient synthesis of a tert-Butyl carbamate, which is an intermediate in the manufacture of specific inhibitors (Li et al., 2012).
Chemical Structure Analysis
The characterization of the chemical structure of tert-Butyl carbamates has been a subject of research as well. Aouine et al. (2016) utilized 2D Heteronuclear NMR Experiments to characterize the structure of a tert-butyl carbamate compound, providing insights into the molecular structure and properties of such compounds (Aouine, Faraj, Alami, El-Hallaoui, & Akhazzane, 2016).
Application in Catalysis and Synthesis
The use of tert-Butyl carbamates in catalysis and synthesis processes has been a focus area. For example, Kühn et al. (2002) discussed the catalytic application of Lewis base adducts involving tert-butyl groups in olefin epoxidation catalysis (Kühn, Xue, Al-Ajlouni, Santos, Zang, Romão, Eickerling, & Herdtweck, 2002).
Biosynthesis and Biotechnological Applications
There is also interest in the biosynthesis of tert-Butyl carbamates for pharmaceutical applications. Liu et al. (2018) conducted a study on the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for certain drugs, using carbonyl reductase from Rhodosporidium toruloides (Liu, Wu, Zheng, Wang, Zhang, Jin, & Zheng, 2018).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl N-(6-chloro-3-formylpyridin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)4-5-8(12)13-9/h4-6H,1-3H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWRRFRNWSKWFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679632 | |
Record name | tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate | |
CAS RN |
294659-72-6 | |
Record name | tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(6-chloro-3-formylpyridin-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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